molecular formula C13H12F23N2O4P B12834493 Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate CAS No. 93857-50-2

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate

Cat. No.: B12834493
CAS No.: 93857-50-2
M. Wt: 728.18 g/mol
InChI Key: DEUIIZYVEDWQCF-UHFFFAOYSA-N
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Description

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate is a perfluorinated alkyl phosphate salt characterized by a 12-carbon (dodecyl) backbone with 20 fluorine atoms (icosafluoro) and a terminal trifluoromethyl (-CF₃) group at the 11th position. The compound’s diammonium counterion enhances solubility in polar solvents.

Perfluorinated compounds (PFCs) like this are valued for their chemical inertness, thermal stability, and surfactant properties.

Properties

CAS No.

93857-50-2

Molecular Formula

C13H12F23N2O4P

Molecular Weight

728.18 g/mol

IUPAC Name

diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] phosphate

InChI

InChI=1S/C13H6F23O4P.2H3N/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36;;/h1-2H2,(H2,37,38,39);2*1H3

InChI Key

DEUIIZYVEDWQCF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Fluorinated Alcohol Preparation: The starting material, a fluorinated alcohol, is synthesized through a series of fluorination reactions.

    Phosphorylation: The fluorinated alcohol is then reacted with phosphoric acid in the presence of a catalyst to form the phosphate ester.

    Neutralization: The phosphate ester is neutralized with ammonia to form the diammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphate group.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding fluorinated alcohol and phosphoric acid.

    Oxidation: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution: Substituted fluorinated compounds.

    Hydrolysis: Fluorinated alcohol and phosphoric acid.

    Oxidation: Higher oxidation state fluorinated compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent in Organic Synthesis: The compound is utilized as a reagent in various organic synthesis processes due to its ability to act as a surfactant and emulsifying agent. It facilitates reactions by reducing surface tension and enhancing the solubility of hydrophobic compounds .

2. Biology:

  • Cell Membrane Studies: Its hydrophobic nature makes it valuable in studying cell membranes. The interaction of this compound with lipid bilayers can provide insights into membrane dynamics and protein interactions .

3. Medicine:

  • Drug Delivery Systems: Research is being conducted on its potential use in drug delivery systems. The compound's ability to encapsulate drugs and improve their bioavailability is under investigation .

Industrial Applications

1. Water-Repellent Coatings:

  • The compound is employed in the production of water-repellent coatings for various materials. Its fluorinated structure allows for the creation of surfaces that repel water effectively .

2. Microemulsions:

  • Recent studies have demonstrated that diammonium 3,3,4,4,... can be used to create stable diesel microemulsions that serve as environmentally friendly fuel alternatives. These microemulsions exhibit improved combustion properties compared to traditional diesel fuels .

Case Study 1: Use in Microemulsions

A study highlighted the successful formulation of diesel microemulsions using diammonium ionic liquids derived from this compound. The resulting microemulsions showed enhanced combustion efficiency and reduced pollution levels compared to pure diesel .

Case Study 2: Drug Delivery Research

Research involving the application of diammonium 3,... in drug delivery systems has shown promising results in enhancing drug solubility and stability. Preliminary findings indicate that this compound could improve the therapeutic efficacy of certain medications through better absorption profiles .

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate involves its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly hydrophobic surface, which can disrupt lipid bilayers and interact with hydrophobic regions of proteins. This property is exploited in various applications, including drug delivery and surface coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diammonium perfluoroalkyl phosphates. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Functional Groups Key Properties
Target Compound (hypothetical) ~C₁₄H₁₄F₂₃N₂O₅P ~758.21 20 (icosafluoro) + 3 (CF₃) Phosphate, -CF₃ High hydrophobicity, surfactant, persistent
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate (94200-50-7) C₁₄H₁₄F₂₃N₂O₅P 758.21 20 (icosafluoro) + 3 (CF₃) Phosphate, -OH, -CF₃ Increased polarity due to -OH group; TPSA = 94.6 Ų
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate (93857-45-5) ~C₁₂HₓF₂₁N₂O₄P ~700 (estimated) 21 (henicosafluoro) Phosphate Shorter chain (C12); higher fluorine density
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate (93857-48-8) C₁₈H₁₂F₃₃N₂O₄P 978.22 33 (tritriacontafluoro) Phosphate Longer chain (C18); extreme persistence
Diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate (96846-68-3) C₂₅H₂₄N₆O₁₀S₂ 664.62 0 Sulphonate, azo dyes Non-PFC; used in dyes, distinct applications

Key Findings:

Chain Length and Fluorination :

  • The target compound’s dodecyl (C12) chain balances hydrophobicity and mobility, whereas longer chains (e.g., C18 in CAS 93857-48-8) exhibit higher environmental persistence but reduced solubility .
  • Fluorine density correlates with thermal stability and chemical resistance. The trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, impacting reactivity .

Sulphonate and azo groups (e.g., CAS 96846-68-3) shift applications to dyes, unrelated to PFCs’ surfactant roles .

Biological and Environmental Impact: Cross-reactivity in immunoassays is a concern for structurally similar PFCs, as antibodies may bind analogs with varying affinities, leading to false positives .

Synthesis and Commercial Availability :

  • Complex fluorination patterns (e.g., henicosafluoro vs. icosafluoro) require specialized synthesis, affecting cost and scalability. Suppliers like LEAP CHEM and Parchem focus on high-purity PFCs for research and industrial use .

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl phosphate is a complex organophosphate compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a long-chain fluorinated alkyl group and a phosphate group. The presence of fluorine atoms contributes to its hydrophobic properties and potential bioactivity in biological systems.

Research indicates that organophosphate compounds can interact with biological membranes due to their amphiphilic nature. The phosphate moiety can influence cellular signaling pathways and membrane dynamics. This section will summarize relevant findings regarding the biological activity of this compound.

Biological Activity Findings

  • Toxicity Studies :
    • In various studies involving diammonium phosphates (DAP), it was noted that exposure to high concentrations could lead to respiratory issues and reduced lung function in occupational settings . While specific LD50 values for the compound are not readily available, related ammonium phosphates have shown significant toxicity at elevated doses.
  • Environmental Impact :
    • DAP has been studied for its role in immobilizing heavy metals in contaminated soils. In a study involving contaminated soil from a smelter site, DAP treatments significantly reduced the solubility and transport of heavy metals like cadmium (Cd) and lead (Pb) . This indicates that similar compounds may possess environmental remediation capabilities.
  • Adsorption Properties :
    • Activated carbon fibers impregnated with diammonium hydrogen phosphate (DAHP) have shown effectiveness in removing pesticides from water. The physicochemical properties of these fibers were tuned for optimal adsorption performance . Although this study does not directly involve the target compound, it suggests potential applications in environmental cleanup.

Case Study 1: Heavy Metal Immobilization

A study evaluated the effectiveness of DAP in reducing metal dissolution from contaminated soils. The results indicated that increasing DAP application rates led to a twofold increase in metal retardation for cadmium and significant reductions in mobile metal species concentrations .

Case Study 2: Pesticide Removal

Activated carbon fibers treated with DAHP demonstrated high efficiency in removing dimethoate from water samples. Under both batch and dynamic conditions, these materials effectively reduced the toxicity of treated water samples . This highlights the potential for similar compounds to act as effective adsorbents.

Data Tables

Study Compound Application Findings
DAPSoil remediationReduced heavy metal solubility and transport
DAHPWater purificationHigh efficiency in dimethoate removal

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